3-(Acetylthio)propionic acid molecular weight
3-(Acetylthio)propionic acid molecular weight
An In-depth Technical Guide to 3-(Acetylthio)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Acetylthio)propionic acid is a bifunctional molecule containing both a carboxylic acid and a protected thiol group in the form of a thioacetate. This structure makes it a valuable reagent in organic synthesis and bioconjugation. The acetyl group serves as a protecting group for the thiol, which can be deprotected under basic conditions to reveal a reactive sulfhydryl group. This property allows for its use as a linker in the modification of proteins, peptides, and other biomolecules, as well as in the functionalization of nanoparticles. Furthermore, it serves as a key intermediate in the synthesis of various pharmaceutical compounds.
Chemical and Physical Properties
The fundamental properties of 3-(Acetylthio)propionic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Citations |
| Molecular Weight | 148.18 g/mol | [1][2] |
| Molecular Formula | C₅H₈O₃S | [1][2] |
| CAS Number | 41345-70-4 | [1][2] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 48-52 °C | [2] |
| Purity | Typically ≥96% | [1][2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Storage | -20°C, protected from light. | [3] |
Synthesis and Experimental Protocols
General Synthesis Protocol
A likely synthetic route to 3-(Acetylthio)propionic acid is the reaction of thioacetic acid with acrylic acid.
Reaction:
A mixture of thioacetic acid and acrylic acid is heated, potentially with a base or radical initiator, to facilitate the conjugate addition of the thiol to the α,β-unsaturated carboxylic acid.
Illustrative Procedure:
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To a reaction vessel, add equimolar amounts of acrylic acid and thioacetic acid.
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The mixture is heated (e.g., on a steam bath) for a period of one to several hours.[4]
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The reaction progress can be monitored by techniques such as NMR spectroscopy to confirm the consumption of the starting materials.[4]
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Upon completion, the reaction mixture is cooled to room temperature.
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Purification of the product can be achieved by distillation under reduced pressure or by recrystallization.
Applications in Research and Drug Development
3-(Acetylthio)propionic acid and its derivatives are versatile tools in various scientific disciplines, particularly in drug development and nanotechnology.
Bioconjugation and Protein Modification
The N-succinimidyl ester of 3-(acetylthio)propionic acid is widely used in bioconjugation.[5] The succinimidyl ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond. The acetylated thiol can then be deprotected to generate a free thiol group, which can be used for further conjugation, for example, to a thiol-reactive maleimide group on another molecule. This strategy is employed in the development of antibody-drug conjugates (ADCs).[5]
Pharmaceutical Synthesis
3-(Acetylthio)propionic acid and its analogs are important intermediates in the synthesis of pharmaceuticals. For instance, 3-acetylthio-2-methylpropanoic acid is a key precursor in the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[6]
Nanoparticle Functionalization
The thiol group (after deprotection) of 3-(acetylthio)propionic acid can be used to functionalize the surface of noble metal nanoparticles, such as gold and silver, through the formation of stable metal-sulfur bonds.[7] The carboxylic acid end can then be used to attach biomolecules or other ligands, enabling the use of these nanoparticles in applications like targeted drug delivery and bio-imaging.
Logical and Experimental Workflows
Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of 3-(Acetylthio)propionic acid.
Caption: A flowchart illustrating the key steps in the synthesis of 3-(Acetylthio)propionic acid.
Bioconjugation Workflow
This diagram outlines the steps for using the N-succinimidyl ester of 3-(Acetylthio)propionic acid to conjugate to a protein.
Caption: A diagram showing the process of modifying a protein using 3-(Acetylthio)propionic acid N-succinimidyl ester.
Spectroscopic Data
The identity and purity of 3-(Acetylthio)propionic acid can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Reference |
| ¹³C NMR | Available on PubChem[8] |
| Mass Spectrometry (GC-MS) | Available on PubChem[8] |
| Infrared (IR) Spectrum | Available on PubChem[8] |
Safety and Handling
3-(Acetylthio)propionic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-(Acetylthio)propionic acid is a valuable and versatile chemical reagent with significant applications in drug development, bioconjugation, and materials science. Its bifunctional nature allows for its use as a linker and a synthetic building block. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, serving as a valuable resource for researchers and scientists in the field.
References
- 1. 3-(Acetylthio)propionic acid 96 41345-70-4 [sigmaaldrich.com]
- 2. 3-(Acetylthio)propionic acid 96 41345-70-4 [sigmaaldrich.com]
- 3. 3-(Acetylthio)propionic acid, 41345-70-4 | BroadPharm [broadpharm.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-(Acetylthio)propionic acid N-succinimidyl ester | Benchchem [benchchem.com]
- 6. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 7. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application: Functionalization Mechanisms and Importance in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Acetylthio)propionic Acid | C5H8O3S | CID 262719 - PubChem [pubchem.ncbi.nlm.nih.gov]
